Arginylisoleucine is a dipeptide composed of the amino acids arginine and isoleucine. It plays significant roles in various biological processes, including protein synthesis and cellular signaling. This compound is classified under the category of peptides, which are short chains of amino acids linked by peptide bonds.
Arginylisoleucine can be derived from the hydrolysis of proteins that contain both arginine and isoleucine. It can also be synthesized through chemical methods in laboratory settings, utilizing specific coupling reactions that facilitate the formation of dipeptides.
Arginylisoleucine falls within the broader classification of bioactive peptides. These peptides are often studied for their potential health benefits, including their roles in metabolism and immune function.
The synthesis of arginylisoleucine can be achieved through various methods, including solid-phase peptide synthesis and liquid-phase synthesis. One effective approach involves minimizing the contact of unprotected arginine with bases during the coupling process to enhance yield and purity .
Technical Details:
Arginylisoleucine has a molecular formula of CHNO. The structure consists of an isoleucine residue linked to an arginine residue via a peptide bond.
The molecular weight of arginylisoleucine is approximately 240.30 g/mol. Its structure includes a positively charged guanidinium group from arginine, contributing to its biochemical activity.
Arginylisoleucine can participate in various biochemical reactions, including hydrolysis, where it can be broken down into its constituent amino acids by proteolytic enzymes.
Technical Details:
The mechanism by which arginylisoleucine exerts its effects in biological systems often involves interaction with specific receptors or enzymes that recognize peptide sequences.
Research indicates that peptides like arginylisoleucine may influence metabolic pathways by modulating enzyme activity or acting as signaling molecules in cellular processes .
Relevant data suggest that the stability and solubility characteristics are essential for its application in biological systems .
Arginylisoleucine has been studied for its potential applications in nutrition and pharmacology. Specific uses include:
Arginylisoleucine (Arg-Ile), a dipeptide of interest in chemosensory biology, functions as a potent agonist for the human T2R1 bitter taste receptor. This receptor belongs to the G protein-coupled receptor (GPCR) superfamily, specifically categorized as a non-Class A GPCR with distinct structural and functional characteristics. Activation of T2R1 by Arg-Ile initiates a downstream signaling cascade that culminates in the modulation of cellular proton (H⁺) secretion—a process critical for maintaining pH homeostasis in epithelial tissues.
T2R1 activation triggers the dissociation of the heterotrimeric G-protein complex, releasing Gβγ subunits. These subunits directly stimulate phospholipase C β2 (PLCβ2), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors (IP₃R) on the endoplasmic reticulum (ER), inducing a rapid release of stored calcium ions (Ca²⁺) into the cytosol. This Ca²⁺ surge activates transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective ion channel, resulting in membrane depolarization. The depolarization event subsequently activates voltage-gated proton channels (e.g., HVCN1), facilitating H⁺ efflux from the cell [2] [3].
Key conserved residues within T2R1’s transmembrane domains (TMDs) are essential for this signaling. Notably, Asn-241.50 (Ballesteros-Weinstein numbering) forms a hydrogen bond network connecting TM1-TM2-TM7, stabilizing the inactive state. Disruption of this network (e.g., via N24A mutation) hyperactivates the receptor, underscoring its role in constraining basal activity. Arg-552.54 further stabilizes this network, while Leu-1975.50, Ser-2005.53, and Leu-2015.54 form an LXXSL motif critical for TM5 helical integrity at the cytoplasmic end. Mutagenesis studies show that substitutions in these residues (e.g., S200A) impair receptor folding and PLCβ2 activation, thereby abolishing proton secretion [1] [3].
Table 1: Impact of T2R1 Mutations on Arg-Ile-Induced Proton Secretion
T2R1 Mutation | Functional Domain | Effect on H⁺ Secretion | Molecular Consequence |
---|---|---|---|
N24A1.50 | TM1 Network | ↑ 150% (Constitutive) | Disrupted H-bond network |
R55A2.54 | TM2-TM1 Interface | ↑ 130% (Constitutive) | Loss of interhelical restraint |
S200A5.53 | LXXSL Motif (TM5) | ↓ 95% | TM5 destabilization |
N66A2.65 | Extracellular Loop 2 | ↓ 90% | Impaired Arg-Ile binding |
Wild-Type T2R1 | - | Normal (100%) | Agonist-dependent activation |
Arg-Ile interacts with T2R1 through a well-defined orthosteric binding pocket characterized by polar and hydrophobic microsites. Computational modeling and functional mutagenesis reveal that Asn-662.65, located in extracellular loop 2 (ECL2), serves as a primary anchor point for Arg-Ile. Substitution of Asn-66 with alanine (N66A) reduces agonist affinity by >90%, highlighting its role in coordinating the dipeptide’s carboxyl group via hydrogen bonding. The isoleucine moiety of Arg-Ile inserts into a hydrophobic cleft formed by Val-893.50, Leu-1254.50, and Phe-2336.50, with van der Waals interactions stabilizing ligand orientation [1] [4].
Notably, T2R1 exhibits ligand-specific allosteric regulation. Arg-Ile binding induces a conformational rearrangement in TM6 and TM7, transitioning the receptor from an inactive to an active state. This transition is mediated by the breakage of the Asn-241.50–Arg-552.54 hydrogen bond and a subsequent inward tilt of TM7. The movement exposes a G-protein-coupling interface at the receptor’s cytoplasmic face. Molecular dynamics simulations demonstrate that Arg-Ile stabilizes intermediate pre-active states (TM6 torsion: −140°) by forming salt bridges between its arginine moiety and Glu-742.73, a residue unique to T2R1. This interaction reduces the energy barrier for full activation (TM6 torsion: −70°) [1] [4] [9].
Allosteric cooperativity is observed between orthosteric and secondary sites. Calcium ions (Ca²⁺) enhance Arg-Ile efficacy by binding to the receptor’s extracellular domain, increasing the population of active-state conformers. Conversely, sodium ions (Na⁺) act as negative allosteric modulators by stabilizing the inactive conformation via a conserved allosteric sodium site adjacent to Asp-893.45 [4] [9].
Arg-Ile’s engagement with T2R1 triggers bifurcating signaling pathways, with calcium mobilization dominating over cyclic adenosine monophosphate (cAMP) suppression.
Calcium Flux Pathway:Arg-Ile binding induces a rapid (onset: <500 ms) and transient increase in cytosolic Ca²⁺, peaking within 5–10 seconds. This response occurs in two phases:
Table 2: Pharmacological Profile of Arg-Ile-Induced Calcium Signaling
Pathway Inhibitor | Target | Effect on [Ca²⁺]i Peak | Effect on Sustained [Ca²⁺]i |
---|---|---|---|
U73122 | PLCβ | ↓ 95% | ↓ 98% |
2-APB | IP₃R | ↓ 90% | ↓ 40% |
Pyr6 | TRPC3 | ↓ 15% | ↓ 85% |
L-NAME | NOS | ↓ 10% | ↓ 75% |
ODQ | sGC | ↓ 5% | ↓ 70% |
cAMP Suppression Pathway:Concurrently, Arg-Ile inhibits adenylyl cyclase (AC) via Gαgust (a Gαi/o homolog), reducing cAMP production by 60–70% within 2 minutes. This suppression is concentration-dependent (EC50: 10 μM) and pertussis toxin (PTX)-sensitive, confirming Gαi coupling. Notably, Ca²⁺-calmodulin (CaM) amplifies this pathway by binding to AC isoforms III and V, further reducing cAMP synthesis. However, the cAMP pathway exhibits slower kinetics and lower sensitivity to Arg-Ile compared to Ca²⁺ flux. At sub-saturating Arg-Ile concentrations (≤1 μM), cAMP suppression is minimal (<20%), while Ca²⁺ responses remain robust (>50% of maximum). This differential sensitivity arises from allosteric priming of the Gαgust-AC interface by Ca²⁺-CaM, which requires prior Ca²⁺ mobilization [2] [3].
Cross-Talk and Physiological Implications:The Ca²⁺ and cAMP pathways exhibit reciprocal inhibition. Elevated cAMP activates protein kinase A (PKA), which phosphorylates IP₃R and TRPC channels, desensitizing them to PLCβ activation. Conversely, Ca²⁺-CaM directly inhibits select AC isoforms, creating a feedback loop that prioritizes Ca²⁺ signaling during initial agonist exposure. In polarized epithelial cells, this dual-pathway activation by Arg-Ile fine-tunes proton secretion while modulating mucus viscosity—a process dependent on CFTR (cAMP-dependent Cl⁻ channel) inactivation and HVCN1 (H⁺ channel) activation [2] [3] [5].
Table 3: Comparative Dynamics of Arg-Ile-Activated Pathways
Parameter | Ca²⁺ Flux Pathway | cAMP Suppression Pathway |
---|---|---|
Onset Time | <500 ms | 1–2 min |
Peak Time | 5–10 s | 5–10 min |
EC50 (Arg-Ile) | 0.5 μM | 10 μM |
Key Amplifiers | NO/sGC, TRPC channels | Ca²⁺-calmodulin, AC isoforms III/V |
Inhibitor Sensitivity | 2-APB (IP₃R), Pyr6 (TRPC3) | PTX (Gαi), SQ22536 (AC) |
Cross-Regulation | PKA-mediated desensitization | CaM-mediated AC inhibition |
List of Compounds:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: